molecular formula C18H18N2O2S B2933888 N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 892853-99-5

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2933888
CAS No.: 892853-99-5
M. Wt: 326.41
InChI Key: UQMQAVHHHZTEON-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 6-isopropylbenzo[d]thiazol-2-amine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide
  • N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide
  • N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Uniqueness

N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The isopropyl group at the 6-position of the benzothiazole ring enhances its lipophilicity and potentially its ability to interact with biological membranes .

Properties

IUPAC Name

2-phenoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)13-8-9-15-16(10-13)23-18(19-15)20-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQAVHHHZTEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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